Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate
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Overview
Description
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a cyclohexyl group and a phosphonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate typically involves the reaction of a pyrimidine derivative with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the metal-mediated coupling of dialkyl phosphite with a pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives such as diethyl phosphite, dimethyl phosphonate, and diethyl chloromethylphosphonate .
Uniqueness
Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is unique due to its combination of a pyrimidine ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
113360-08-0 |
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Molecular Formula |
C14H24N3O3P |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
4-cyclohexyl-5-diethoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C14H24N3O3P/c1-3-19-21(18,20-4-2)12-10-16-14(15)17-13(12)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
KVOYUDCHXIZFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CN=C(N=C1C2CCCCC2)N)OCC |
Origin of Product |
United States |
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